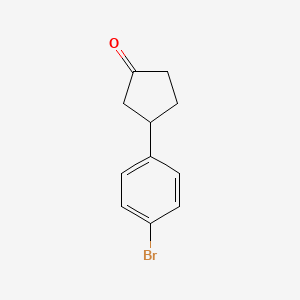

3-(4-Bromophenyl)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKPXKHWCHZLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Building Block in Advanced Synthesis

The true value of 3-(4-Bromophenyl)cyclopentanone in advanced synthesis is most evident when it is utilized as a chiral building block. The ability to introduce a stereocenter at the C3 position of the cyclopentanone (B42830) ring in a controlled manner opens up avenues for the synthesis of a wide array of enantiomerically pure compounds.

A key strategy for accessing chiral 3-arylcyclopentanones, including the 4-bromophenyl variant, is through asymmetric 1,4-addition reactions. nih.gov In this approach, a prochiral α,β-unsaturated cyclopentenone is reacted with a 4-bromophenyl organometallic reagent in the presence of a chiral catalyst. The catalyst, typically a chiral ligand complexed to a metal, orchestrates the addition of the aryl group to the cyclopentenone, resulting in the preferential formation of one enantiomer over the other. This method provides a direct and efficient route to enantiomerically enriched this compound, a valuable precursor for further synthetic transformations.

The chirality established in this compound can be subsequently transferred to new stereocenters, making it a powerful tool for the construction of complex chiral molecules. The presence of the ketone functionality and the bromo-substituted aromatic ring allows for a diverse range of stereoselective reactions, enabling the synthesis of target molecules with high stereochemical purity.

Overview of Synthetic Utility in Constructing Complex Molecular Architectures

Enantioselective Access through Asymmetric Catalysis

The formation of chiral molecules with a high degree of stereoselectivity is one of the principal challenges in chemical synthesis. Asymmetric catalysis offers an elegant solution by employing chiral catalysts to guide a reaction towards the preferential formation of one enantiomer over the other. For the synthesis of this compound, rhodium-catalyzed asymmetric 1,4-addition is a particularly powerful technique.

Rhodium-Catalyzed Asymmetric 1,4-Addition Protocols

The rhodium-catalyzed asymmetric 1,4-addition, or conjugate addition, of an arylboronic acid to an α,β-unsaturated ketone is a premier method for constructing carbon-carbon bonds in an asymmetric fashion. wikipedia.org In this protocol, a rhodium complex facilitates the addition of a 4-bromophenyl group from a boron-based reagent, such as 4-bromophenylboronic acid, to the β-position of 2-cyclopenten-1-one (B42074).

The reaction is typically performed in the presence of a rhodium(I) precursor, like bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) or [RhCl(COD)]₂, and a chiral phosphine (B1218219) ligand. The process involves the formation of a chiral rhodium-aryl species which then adds to the cyclopentenone ring. The presence of a base is often crucial for the catalytic cycle, as it can facilitate the transmetalation step from the boronic acid to the rhodium center, leading to improved reaction yields. google.com Studies have shown that these reactions can be carried out under mild conditions, sometimes accelerated by low-power microwave irradiation, to produce the desired 3-substituted cyclopentanone. google.com

Ligand Design and Optimization for Stereocontrol

The key to high enantioselectivity in these rhodium-catalyzed reactions lies in the design of the chiral ligand that coordinates to the metal center. wikipedia.org The ligand creates a chiral environment around the rhodium atom, which dictates the facial selectivity of the addition to the prochiral cyclopentenone.

Bidentate phosphine ligands, particularly those with axial chirality like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective. For instance, the use of (R)-(+)-BINAP with a rhodium precursor can lead to the formation of the (R)-enantiomer of the product with high enantiomeric excess (ee). orgsyn.org Chiral diene ligands, such as (R,R)-Ph-bod*, have also demonstrated remarkable success in similar 1,4-additions, affording products with excellent enantioselectivities, often exceeding 97% ee. chemicalbook.com The optimization of the ligand structure, including its electronic and steric properties, is a continuous area of research aimed at achieving perfect stereocontrol for a wide range of substrates.

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

| Catalyst System | Ligand | Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rh(acac)(CH₂CH₂)₂ | (S)-binap | N-benzyl crotonamide¹ | Moderate | up to 93% google.com |

| [RhCl(COD)]₂ | Chiral Diene | 2-Cyclopentenone² | High | >99% (in similar systems) chemicalbook.com |

| [Rh(nbd)₂]BF₄ | (R)-BINAP | Ethyl crotonate³ | 87% | 96% orgsyn.org |

¹Reaction with phenylboronic acid, analogous to 4-bromophenylboronic acid. google.com ²General substrate for this type of reaction. google.com ³Analogous reaction demonstrating the effectiveness of the catalyst system. orgsyn.org

Convergent Synthetic Pathways

Convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together in the final stages. This approach is often more efficient than linear synthesis for complex molecules. The Michael addition is a cornerstone of convergent strategies for synthesizing this compound.

Michael Addition Approaches to the Cyclopentanone Core

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). orgsyn.org To synthesize this compound, 2-cyclopenten-1-one serves as the ideal Michael acceptor. wikipedia.org The nucleophile is a 4-bromophenyl equivalent.

A common source for the nucleophilic 4-bromophenyl group is an organocuprate reagent, specifically a Gilman cuprate (B13416276) like lithium di(4-bromophenyl)cuprate. These "soft" nucleophiles are particularly effective at undergoing 1,4-addition to enones, in contrast to "harder" nucleophiles like Grignard or organolithium reagents, which tend to favor direct 1,2-addition to the carbonyl group. masterorganicchemistry.com The reaction involves the attack of the cuprate at the β-carbon of the cyclopentenone ring, followed by protonation of the resulting enolate to yield the final this compound product. sigmaaldrich.com This method is highly reliable for forming the crucial carbon-carbon bond that installs the 4-bromophenyl substituent.

Precursor Synthesis and Stereoisomer Generation

The success of the aforementioned synthetic methodologies relies on the availability of high-quality starting materials or precursors. The primary precursors for this compound are 2-cyclopenten-1-one and a suitable 4-bromophenyl nucleophilic reagent.

The α,β-unsaturated ketone, 2-cyclopenten-1-one, can be synthesized through various routes, including the acid-catalyzed dehydration of cyclopentanediols or the elimination of α-halocyclopentanones. wikipedia.org Other established methods include the Nazarov cyclization, Pauson-Khand reaction, and ring-closing metathesis, which provide access to the core cyclopentenone structure from acyclic precursors. thieme-connect.com

The 4-bromophenyl precursor can be prepared in several forms. For the rhodium-catalyzed additions, 4-bromophenylboronic acid is the key reagent. sigmaaldrich.comnih.gov It is a stable, crystalline solid that can be prepared via the reaction of a Grignard reagent (4-bromophenylmagnesium bromide) with a trialkyl borate, followed by acidic workup. For Michael additions, the Gilman cuprate is typically generated in situ by reacting two equivalents of an organolithium reagent (4-bromophenyllithium), formed from 4-bromobenzene, with a copper(I) salt like copper(I) iodide. masterorganicchemistry.com

The generation of specific stereoisomers (enantiomers) of this compound is not a separate step but is intrinsically controlled during the synthesis itself. By selecting the appropriate enantiomer of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) in the asymmetric catalysis protocols described in section 2.1, chemists can selectively synthesize either the (R)- or (S)-enantiomer of the final product. orgsyn.org Therefore, stereoisomer generation is a direct consequence of the chosen enantioselective synthetic strategy.

Chemical Transformations and Reactivity of 3 4 Bromophenyl Cyclopentanone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group is a key site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. This allows for a variety of addition reactions, fundamentally altering the cyclopentanone (B42830) core.

Cyanide Additions for α-Aminonitrile Formation

The Strecker synthesis provides a classic and efficient method for the preparation of α-amino acids from ketones or aldehydes. wikipedia.orgchemistnotes.com For 3-(4-bromophenyl)cyclopentanone, this reaction would proceed in two main stages. First, the ketone reacts with ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride) to form an iminium ion intermediate. Subsequent nucleophilic attack by a cyanide ion (from a source like potassium cyanide or sodium cyanide) on the iminium ion yields an α-aminonitrile. masterorganicchemistry.com This intermediate is a crucial building block for further synthetic transformations. wikipedia.org

The general transformation can be depicted as follows:

Step 1: Formation of an iminium ion from this compound and ammonia.

Step 2: Nucleophilic attack by cyanide to form the corresponding α-aminonitrile.

Step 3: Hydrolysis of the nitrile group under acidic or basic conditions to produce a spiro-α-amino acid. wikipedia.orgmasterorganicchemistry.com

This process allows for the creation of α,α-disubstituted amino acids, where the cyclopentane (B165970) ring and the 4-bromophenyl group constitute the substituents. wikipedia.org

Hydantoin (B18101) Cyclizations

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins (imidazolidine-2,4-diones) from carbonyl compounds. nih.govencyclopedia.pubchem-station.com This reaction works well for a wide range of ketones, including cyclic ones. encyclopedia.pub When applied to this compound, it would react with potassium or sodium cyanide and ammonium carbonate, typically in a heated aqueous ethanol (B145695) solution, to form a spiro-hydantoin derivative. nih.govencyclopedia.pub

The mechanism is thought to proceed through the following key steps:

Formation of a cyanohydrin from the ketone and cyanide. alfa-chemistry.com

Reaction with ammonia (from ammonium carbonate) to form an α-aminonitrile. wikipedia.org

Nucleophilic addition of the amino group to carbon dioxide (also from ammonium carbonate), followed by an intramolecular cyclization and rearrangement to yield the stable hydantoin ring system. alfa-chemistry.comwikipedia.org

Hydantoins are a significant class of heterocyclic compounds with applications in medicinal chemistry. nih.govrsc.org The Bucherer-Bergs reaction on this compound would yield a spirocyclic hydantoin with the 4-bromophenyl group at the 3-position of the cyclopentane ring, a molecule with potential for further pharmacological investigation.

Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide functionality in this compound makes it an excellent substrate for such transformations. These reactions allow for the introduction of a wide range of substituents in place of the bromine atom, leading to a diverse library of derivatives.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst/Conditions |

| Suzuki Coupling | Organoboronic acid or ester (R-B(OR)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd catalyst |

By employing these strategies, the 4-bromophenyl group can be transformed into a variety of other functional groups, significantly expanding the chemical space accessible from the starting ketone.

Other Aromatic Functionalization Approaches

Besides palladium-catalyzed reactions, the bromophenyl moiety can undergo other transformations.

Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent (Ar-MgBr) by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.orglibretexts.org This creates a potent carbon-centered nucleophile. The resulting Grignard reagent could then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce new functional groups. However, care must be taken as the Grignard reagent could potentially react with the ketone functionality within the same molecule (intramolecularly) or with other molecules of the starting material (intermolecularly). Protection of the ketone group would likely be necessary before forming the Grignard reagent.

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a nucleophile is generally difficult for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. pressbooks.publibretexts.org Since the 3-(cyclopentanone) substituent is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr, this reaction is unlikely to occur under standard conditions.

Transformations of the Cyclopentanone Ring

The cyclopentanone ring itself can be the site of various chemical transformations, leading to changes in ring size or substitution.

α-Alkylation: The carbon atoms adjacent to the carbonyl group (the α-carbons) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with alkyl halides to introduce an alkyl group at the α-position. youtube.com This allows for the synthesis of 2- and/or 5-substituted derivatives of this compound. The regioselectivity of the alkylation can often be controlled by the reaction conditions. acs.orgthieme-connect.comnih.gov

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.orgslideshare.net The Baeyer-Villiger oxidation of this compound would result in the insertion of an oxygen atom adjacent to the carbonyl carbon, expanding the five-membered ring to a six-membered lactone (an ε-caprolactone derivative). pw.liveyoutube.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.orgpw.live

Ring Expansion: Under certain conditions, cyclic ketones can undergo ring expansion reactions. For example, treatment with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group and the formation of a cyclohexanone (B45756) derivative. Other methods involving carbocation rearrangements can also achieve ring expansion. youtube.comrsc.org

Mechanistic Investigations of Derived Transformations

The mechanisms of the transformations discussed above are generally well-understood for the respective reaction classes, although specific mechanistic studies on derivatives of this compound are scarce.

The Tiffeneau-Demjanov rearrangement proceeds through a carbocation intermediate formed after the diazotization of an amino alcohol. wikipedia.orgyoutube.com The migration of a carbon atom of the cyclopentane ring to the exocyclic methylene carbocation leads to the ring-expanded cyclohexanone. The regioselectivity of the initial cyanohydrin formation and the migratory aptitude of the ring carbons would be key factors to investigate for this specific substrate.

The Favorskii rearrangement mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen. researchgate.netharvard.edu Subsequent nucleophilic attack by a base (e.g., methoxide) on one of the carbonyl carbons of the cyclopropanone, followed by ring-opening, leads to the ester product.

For cycloaddition reactions , the mechanism is highly dependent on the specific reaction type. The Diels-Alder reaction is a concerted pericyclic reaction, and its stereochemical outcome is governed by the Woodward-Hoffmann rules. rsc.org The regioselectivity would be influenced by the electronic effects of the substituents on both the diene and the dienophile. In contrast, [3+2] cycloadditions can proceed through either concerted or stepwise pathways, sometimes involving zwitterionic intermediates, depending on the nature of the reactants and the reaction conditions. scielo.org.mx

The palladium-catalyzed dehydrogenation likely involves the formation of a palladium enolate, followed by β-hydride elimination to generate the enone and a palladium hydride species, which is then reoxidized in the catalytic cycle. organic-chemistry.org

Mechanistic Elucidation and Stereochemical Control in 3 4 Bromophenyl Cyclopentanone Chemistry

Unraveling Reaction Pathways through Experimental Probes

The formation and functionalization of the cyclopentanone (B42830) ring system often involve reactive intermediates, such as radicals, whose behavior can be probed using various experimental techniques. Electrochemical methods and the study of cascade reactions provide significant insights into these transient species and the pathways they traverse.

Electrochemical Mechanistic Studies

While specific electrochemical studies on 3-(4-Bromophenyl)cyclopentanone are not extensively documented, the principles of electrochemically induced radical reactions offer a framework for understanding its potential transformations. Electrochemical methods, which can generate radical intermediates under mild conditions, are powerful tools for initiating cyclization reactions to form carbocyclic rings like cyclopentanones. rsc.orgmdpi.com

One relevant approach involves the electrochemical reduction of an aryl halide. rsc.org For a precursor to this compound, this could entail the reduction of a molecule containing a 4-bromophenyl group and a suitably positioned alkene moiety. The transfer of an electron to the aryl halide would generate an aryl radical, which could then undergo intramolecular cyclization to form the five-membered ring.

Alternatively, the anodic oxidation of alkenes can produce electrophilic alkene radical cations. beilstein-journals.orgnih.gov These reactive intermediates can then participate in cycloaddition reactions. For instance, the reaction of an alkene radical cation with a suitable partner could initiate a cascade leading to the formation of a cyclopentane (B165970) ring. The feasibility of these pathways can be investigated using techniques like cyclic voltammetry, which provides information on the reduction and oxidation potentials of the involved species. beilstein-journals.org The use of radical scavengers like TEMPO in control experiments can also confirm the involvement of radical intermediates. nih.gov

Table 1: Key Aspects of Electrochemical Mechanistic Studies

| Technique/Concept | Application in Cyclopentanone Synthesis | Reference |

|---|---|---|

| Cathodic Reduction of Aryl Halides | Generation of aryl radicals for intramolecular cyclization. | rsc.org |

| Anodic Oxidation of Alkenes | Formation of alkene radical cations for cycloaddition reactions. | beilstein-journals.orgnih.gov |

| Cyclic Voltammetry | Determination of redox potentials to assess reaction feasibility. | beilstein-journals.org |

Radical Intermediates and Cascade Reactions

Radical cascade reactions, where a single initiation event triggers a series of sequential intramolecular reactions, are a powerful strategy for the rapid construction of complex molecules, including substituted cyclopentanones. wikipedia.orgub.edu These reactions often proceed through a series of radical intermediates that dictate the final structure of the product.

A notable example is the radical cascade reaction involving multiple one-carbon radical synthons, which can lead to the formation of cyclopentanones. cmu.edu In a related four-component coupling reaction, a 4-pentenyl radical can react with two molecules of carbon monoxide and a sulfonyl oxime ether to yield a cyclopentanone derivative. cmu.edu This highlights the potential for constructing the this compound framework through a convergent radical-based approach.

Copper-catalyzed radical cascade reactions have also been developed for the functionalization of cyclic systems. nih.gov For example, the reaction of cyclobutanes can be initiated by the abstraction of a benzylic hydrogen atom to form a benzylic radical. This is followed by a sequence of steps including β-hydrogen elimination, radical addition, and allylic hydrogen abstraction to yield highly functionalized cyclobutene (B1205218) derivatives. nih.gov While starting from a different ring system, this illustrates the types of radical processes that could be envisioned for the modification of a pre-existing this compound scaffold.

The introduction of radical cascade reactions into polymer chemistry further underscores the efficiency and selectivity of these processes, enabling synchronized polymerization and modification. nih.gov

Understanding Stereoselectivity Origins

The presence of a stereocenter at the C3 position of this compound necessitates control over stereochemistry during its synthesis. This can be achieved through the use of chiral catalysts or by leveraging the inherent stereochemical biases within the ring system.

Chiral Catalyst-Substrate Interactions in Asymmetric Syntheses

Asymmetric catalysis provides a powerful means to control the enantioselectivity of reactions leading to chiral cyclopentanones. Organocatalysis, in particular, has emerged as a robust strategy for the asymmetric synthesis of functionalized cyclopentanones. acs.org

A relevant example is the organocatalytic asymmetric Michael addition of α-aryl cyclopentanones to nitroolefins. rsc.orgrsc.org This reaction, often catalyzed by a chiral secondary amine or a derivative thereof, can construct adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. The proposed transition state involves a dual activation model where the catalyst forms an enamine with the cyclopentanone, and a co-catalyst or the catalyst itself activates the nitroolefin through hydrogen bonding. This precise spatial arrangement dictates the facial selectivity of the attack of the enamine on the nitroolefin.

Rhodium-catalyzed C-H functionalization using chiral cyclopentadienyl (B1206354) ligands has also been employed for the asymmetric synthesis of heterocycles, demonstrating the potential for metal-based catalysts to control stereochemistry in the formation of five-membered rings. nih.gov The chiral ligand environment around the metal center is crucial for inducing asymmetry.

Table 2: Asymmetric Synthesis of Substituted Cyclopentanones

| Catalytic System | Reaction Type | Key Interaction for Stereocontrol | Reference |

|---|---|---|---|

| Chiral Secondary Amine | Michael Addition | Formation of a chiral enamine intermediate and hydrogen bonding. | rsc.orgrsc.org |

| N-Heterocyclic Carbene (NHC) | Intramolecular Crossed Benzoin | Formation of a chiral Breslow intermediate. | acs.org |

Diastereomeric Control in Ring Systems

When multiple stereocenters are present in a cyclopentane ring, controlling the relative stereochemistry (diastereoselectivity) becomes critical. This can be influenced by both the reagents and the inherent conformational preferences of the ring system.

In the synthesis of highly functionalized cyclopentanones, diastereoselectivity can be achieved through substrate control. For example, the aza-Michael reaction of anilines with cyclopentenones bearing a tertiary alcohol has been shown to proceed with excellent diastereoselectivity. worktribe.comdurham.ac.uk This is attributed to hydrogen bonding between the hydroxyl group and the incoming nucleophile, which directs the attack to one face of the enone. durham.ac.uk

Cascade reactions are also powerful for establishing multiple stereocenters with high diastereomeric control. For instance, a cascade inter-intramolecular double Michael reaction has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org A plausible mechanism involves an initial intermolecular Michael addition followed by a diastereoselective intramolecular 6-endo-trig Michael addition, where the stereochemistry is set by the cyclic transition state. beilstein-journals.org Similar principles can be applied to the design of diastereoselective syntheses of polysubstituted cyclopentanones.

The stereochemical outcome of Diels-Alder reactions to form cyclic systems can also be highly dependent on the choice of Lewis acid and the structure of the chiral dienophiles, offering another avenue for diastereomeric control. researchgate.net

Computational and Theoretical Investigations of 3 4 Bromophenyl Cyclopentanone and Its Derivatives

Theoretical Studies on Electronic Properties and Charge Transfer

As of the latest available research, specific theoretical studies detailing the electronic properties and charge transfer characteristics of 3-(4-Bromophenyl)cyclopentanone are not present in the surveyed scientific literature. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens for examining such molecular attributes. However, dedicated research applying these techniques to this compound and its derivatives has not been published.

In related fields, computational studies on analogous molecular structures, such as other cyclopentanone (B42830) derivatives or compounds containing a bromophenyl group, are more common. These studies often employ DFT to calculate key electronic parameters that govern molecular reactivity and electronic behavior.

Typically, such theoretical investigations would involve the calculation of several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap generally suggests higher stability and lower chemical reactivity. For a molecule like this compound, the HOMO would likely be distributed over the electron-rich bromophenyl ring, while the LUMO might be centered on the electrophilic carbonyl group of the cyclopentanone ring.

Mulliken Population Analysis: This analysis distributes the total electron density of the molecule among its constituent atoms, providing an estimation of partial atomic charges. For this compound, this would reveal the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) centers. It would be expected that the oxygen atom of the carbonyl group would carry a significant negative charge, while the adjacent carbon atom would be positively charged.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In a hypothetical MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the carbonyl oxygen, indicating a propensity to interact with electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

While the specific data for this compound is not available, the principles of computational analysis suggest that intramolecular charge transfer (ICT) would be a feature of this molecule. The presence of the electron-withdrawing bromine atom and the carbonyl group, in conjunction with the aromatic phenyl ring, creates a system where electronic charge can be delocalized and transferred upon excitation.

Future computational studies on this compound would be invaluable for providing precise data on these electronic properties, thereby offering deeper insights into its reactivity, stability, and potential applications.

Synthesis and Functionalization of Advanced Derivatives Incorporating the 3 4 Bromophenyl Cyclopentanone Scaffold

Amino-Substituted Cyclopentanecarboxylate (B8599756) Derivatives

The derivatization of the 3-(4-bromophenyl)cyclopentanone scaffold into amino-substituted cyclopentanecarboxylate derivatives represents a significant avenue for creating compounds with potential biological applications. These modifications often involve the introduction of both an amino group and a carboxylate functionality onto the cyclopentane (B165970) ring, leading to a variety of structural possibilities.

Diastereomeric and Enantiomeric Enrichment Strategies

Achieving control over the stereochemistry of these derivatives is crucial, as different stereoisomers can exhibit distinct biological activities. Strategies for diastereomeric and enantiomeric enrichment are therefore of paramount importance in the synthesis of these complex molecules. While specific examples detailing the diastereomeric and enantiomeric enrichment of amino-substituted cyclopentanecarboxylate derivatives directly from this compound are not extensively documented in the readily available literature, general principles of asymmetric synthesis can be applied.

One common approach involves the use of chiral auxiliaries or catalysts during the introduction of the amino or carboxylate groups. For instance, a chiral amine could be used in a reductive amination process on the parent ketone, leading to the formation of a diastereomeric mixture of amino-substituted cyclopentanes. These diastereomers could then be separated using chromatographic techniques. Subsequent stereoselective introduction of the carboxylate group would complete the synthesis.

Alternatively, enzymatic resolutions are a powerful tool for separating enantiomers. A racemic mixture of an intermediate, such as a hydroxy- or amino-substituted derivative of this compound, could be subjected to an enzyme that selectively acylates or deacylates one enantiomer, allowing for the separation of the two.

A hypothetical reaction scheme illustrating a potential strategy for diastereomeric enrichment is presented below:

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Reductive Amination | This compound, Chiral Amine (e.g., (R)-α-methylbenzylamine), NaBH(OAc)₃ | Diastereomeric mixture of N-substituted 3-(4-bromophenyl)cyclopentylamines |

| 2 | Separation | Column Chromatography | Isolation of individual diastereomers |

| 3 | Carboxylation | Reaction of a separated diastereomer with a carboxylating agent | Enantiomerically enriched amino-substituted cyclopentanecarboxylate derivative |

Fused and Spiro Heterocyclic Systems

The this compound core serves as a versatile starting material for the construction of more complex fused and spiro heterocyclic systems. These modifications can dramatically alter the three-dimensional shape and electronic properties of the molecule, leading to novel compounds with diverse chemical and biological profiles.

Isoxazole (B147169) and Isoxazoline (B3343090) Analogues

The synthesis of isoxazole and isoxazoline rings typically involves a 1,3-dipolar cycloaddition reaction. nih.gov One common method is the reaction of a nitrile oxide with an alkene or alkyne. researchgate.net In the context of the this compound scaffold, this could be achieved by first introducing a suitable dipolarophile (an alkene or alkyne) or a precursor to a nitrile oxide onto the cyclopentane ring.

For instance, an aldol (B89426) condensation of this compound with an appropriate aldehyde could yield an α,β-unsaturated ketone. This intermediate could then react with hydroxylamine (B1172632) to form an oxime, which upon treatment with a dehydrating agent, would generate a nitrile oxide in situ. Intramolecular cycloaddition would then lead to a fused isoxazoline or isoxazole ring system.

A general synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| In situ generated nitrile oxide | Alkene | 1,3-dipolar cycloaddition | Isoxazoline |

| In situ generated nitrile oxide | Alkyne | 1,3-dipolar cycloaddition | Isoxazole |

The synthesis of fused isoxazoline/isoquinolinone hybrids has been reported, starting from indenone, a structurally related ketone. mdpi.commdpi.com This methodology could potentially be adapted to this compound. The initial step would involve a 1,3-dipolar cycloaddition of a nitrile oxide to the cyclopentanone (B42830), followed by further transformations to construct the fused ring system. mdpi.com

Oxadiazole and Pyrazole (B372694) Derivatives

The synthesis of 1,3,4-oxadiazoles can be achieved through various methods, such as the cyclization of semicarbazones. researchgate.net Starting with this compound, the corresponding semicarbazone can be prepared by reaction with semicarbazide. Oxidative cyclization of this intermediate, for example using an iodine-based reagent, would yield the desired 1,3,4-oxadiazole (B1194373) derivative spiro-fused to the cyclopentane ring.

Pyrazole synthesis often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To apply this to the this compound scaffold, the ketone could first be converted into a β-keto ester. This can be achieved by reacting the enolate of the ketone with a suitable acylating agent like diethyl carbonate. The resulting β-keto ester can then be cyclized with a hydrazine, such as phenylhydrazine, to afford the corresponding pyrazole derivative.

| Heterocycle | Key Intermediate | Reagents for Cyclization |

| 1,3,4-Oxadiazole | This compound semicarbazone | Oxidizing agent (e.g., I₂) |

| Pyrazole | β-Keto ester of this compound | Hydrazine derivative (e.g., Phenylhydrazine) |

Cyclopenta[b]quinoline Derivatives

The synthesis of quinoline (B57606) derivatives can be accomplished through various named reactions, including the Friedländer, Pfitzinger, and Doebner-von Miller syntheses. nih.gov A common approach involves the condensation of an aniline (B41778) with a β-dicarbonyl compound or an α,β-unsaturated ketone.

To construct a cyclopenta[b]quinoline system from this compound, one could envision a strategy based on the Friedländer synthesis. This would involve the reaction of an ortho-aminoaryl ketone with the cyclopentanone. However, a more direct approach might involve first creating an α-formyl or α-hydroxymethylene derivative of this compound. This 1,3-dicarbonyl equivalent could then be condensed with an aniline to form the fused quinoline ring.

A three-component reaction involving an aniline, an aldehyde, and pyruvic acid (Doebner reaction) is another powerful method for quinoline synthesis, which could potentially be adapted. nih.gov

| Synthesis Name | Key Reactants |

| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone and a compound with an α-methylene group |

| Pfitzinger Synthesis | Isatin and a carbonyl compound |

| Doebner-von Miller Synthesis | α,β-Unsaturated carbonyl compound and an aniline |

Pyridazine (B1198779) Derivatives from Cyclopentanone-Derived Silyl (B83357) Enol Ethers

A modern and efficient method for the synthesis of pyridazine derivatives involves the inverse-electron-demand Diels-Alder (iEDDA) reaction of a tetrazine with a silyl enol ether. uzh.chorganic-chemistry.orgorganic-chemistry.org This strategy can be directly applied to this compound.

The first step is the conversion of the ketone to its corresponding silyl enol ether. This is typically achieved by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride, in the presence of a base. The resulting silyl enol ether can then be reacted with a substituted tetrazine, often in the presence of a Lewis acid catalyst like boron trifluoride etherate, to promote the cycloaddition. uzh.chorganic-chemistry.org This reaction proceeds with high regioselectivity, affording functionalized pyridazines fused to the cyclopentane ring. organic-chemistry.org

The resulting bromopyridazine can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. organic-chemistry.org

| Step | Reaction | Reagents | Product |

| 1 | Silyl Enol Ether Formation | This compound, Silylating Agent (e.g., TBSCl), Base (e.g., Et₃N) | 3-(4-Bromophenyl)cyclopent-1-en-1-yl silyl ether |

| 2 | iEDDA Reaction | Silyl enol ether, Substituted Tetrazine, Lewis Acid (e.g., BF₃·OEt₂) | Fused Pyridazine Derivative |

Modified Cyclopentanone Ring Structures

Direct modification of the cyclopentanone ring itself offers another avenue for creating structural diversity. These modifications include altering the saturation and introducing new functional groups to the carbocyclic frame.

The introduction of α,β-unsaturation into the cyclopentanone ring to form a cyclopentenone analogue is a key transformation. A standard laboratory method to achieve this involves a two-step sequence of α-halogenation followed by dehydrohalogenation. The this compound can be treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the C-2 position. Subsequent treatment of the resulting α-bromo ketone with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), facilitates the elimination of hydrogen bromide (HBr), yielding the corresponding 3-(4-bromophenyl)cyclopent-2-en-1-one. This introduction of a double bond creates a conjugated system, which significantly influences the molecule's electronic properties and reactivity.

Hydroxylated derivatives can be accessed through several synthetic strategies. For the saturated this compound, the most direct approach to introduce a hydroxyl group is through the reduction of the carbonyl moiety. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent converts the ketone into a secondary alcohol, yielding 3-(4-bromophenyl)cyclopentanol.

For the unsaturated 3-(4-bromophenyl)cyclopent-2-en-1-one analogue, hydroxylation can be more complex. However, the hydroxyl group's versatile reactivity, including its ability to form hydrogen bonds and participate in nucleophilic substitutions, makes these derivatives valuable synthetic intermediates. nih.gov The synthesis of flavonoid derivatives, for example, often involves the cyclization of chalcones where hydroxyl groups play a crucial role. nih.gov

A notable class of derivatives involves linking the this compound scaffold to an anthraquinone (B42736) moiety. nih.govnih.gov Anthraquinones are a class of aromatic compounds widely investigated for their chemical properties. epstem.net The synthesis of these complex molecules has been successfully achieved using a one-pot, multicomponent Mannich base approach under solvent-free "grindstone" conditions. nih.govresearchgate.net This green chemistry method involves the reaction of this compound, an appropriate aromatic amine, and an anthraquinone derivative. researchgate.net

The resulting N-(Aryl)-2,6,11-trioxo-3-(4-bromophenyl)-2,3,6,11-tetrahydro-1H-cyclopenta[a]anthracene-1-carboxamide derivatives have been characterized using various spectroscopic methods. nih.gov For instance, compound 4 in a reported series, N-(4-Bromophenyl)-2,6,11-trioxo-3-phenyl-2,3,6,11-tetrahydro-1H-cyclopenta[a]anthracene-1-carboxamide, was synthesized with a high yield of 89%. dovepress.com The structure was confirmed by IR, NMR, and mass spectrometry. dovepress.com

Table 1: Synthesis and Characterization of Selected Anthraquinone-Linked Cyclopentanone Derivatives This table is based on data for analogous structures to illustrate the type of findings in this area of research.

| Compound | Substituent (Aryl) | Yield (%) | Melting Point (°C) | Key Spectral Data |

|---|---|---|---|---|

| 1 | Phenyl | 79 | 164 | 1H NMR (DMSO-d6): 8.29-7.23 (m, Ar-H), 4.92 (s, -CH2), 4.58 (s, -CH2), 4.0 (s, -CH) |

| 2 | 4-Methylphenyl | 74 | 155 | 13C NMR (DMSO-d6): 206.0 (C=O), 185.2-125.0 (Ar & C=O), 58.9 (C), 58.4 (CH), 21.3 (CH3) |

| 3 | 4-Methoxyphenyl | 82 | 159 | IR (cm-1): 3168 (NH), 2683 (Ar-NH), 1713 (C=O) |

| 4 | 4-Bromophenyl | 89 | 151 | EI-MS (m/z): 536.04 [M+] |

Derivatives via Carbonyl Functionalization (e.g., ketals, oximes, etc.)

The carbonyl group of the cyclopentanone ring is a prime site for functionalization. Standard organic transformations can be applied to this compound to generate a variety of derivatives.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH), typically using its hydrochloride salt in the presence of a base like sodium acetate, yields the corresponding oxime. This reaction replaces the carbonyl oxygen with a =N-OH group, creating this compound oxime. Oximes are valuable as intermediates in rearrangements like the Beckmann rearrangement and can exhibit unique coordinating properties.

Ketal Formation: Protection of the carbonyl group can be achieved by forming a ketal. This is accomplished by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with removal of water. The resulting cyclic ketal is stable to basic and nucleophilic conditions, making it an excellent protecting group in multi-step syntheses.

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Molecular Scaffolds and Ring Systems

The structure of 3-(4-Bromophenyl)cyclopentanone is an ideal starting point for the synthesis of elaborate molecular frameworks, particularly those of pharmaceutical interest. The cyclopentane (B165970) ring provides a rigid and defined three-dimensional core upon which additional complexity can be built. A prime example of its application is in the synthesis of sphingosine-1-phosphate 1 (S1P1) receptor agonists, a class of therapeutic agents used in the treatment of autoimmune diseases like multiple sclerosis. acs.orgnih.govmdpi.com

In this context, derivatives of this compound are used to construct advanced intermediates such as methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate. acs.orgnih.gov This intermediate retains the core cyclopentane scaffold and the bromophenyl group, which are crucial for the final structure and activity of the target molecule. The bromine atom on the phenyl ring is particularly important as it serves as a chemical "handle" for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.netdatapdf.commdpi.com This allows for the introduction of various other organic groups, significantly increasing molecular diversity. For instance, the synthesis of the potent S1P1 agonist, ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol, is achieved by coupling an organoboron reagent with the bromophenyl intermediate, replacing the bromine with an octylphenyl group. acs.orgnih.gov

Furthermore, the cyclopentanone (B42830) ring itself can be a precursor to fused ring systems through various cyclization strategies. nih.govrsc.orgdocumentsdelivered.com The ketone functionality allows for reactions such as aldol (B89426) condensations or intramolecular alkylations that can form new rings fused to the original cyclopentane core, leading to polycyclic scaffolds.

Table 1: Key Transformations of this compound Derivatives

| Starting Material | Reaction Type | Product Feature | Application Example |

|---|---|---|---|

| This compound derivative | Buchwald-Hartwig amination | Introduction of C-N bond | Synthesis of amino-cyclopentane intermediates acs.org |

| This compound derivative | Suzuki-Miyaura coupling | Introduction of new C-C bond | Synthesis of S1P1 receptor agonists acs.orgnih.gov |

Stereoselective Synthesis of Advanced Intermediates

Control over stereochemistry is paramount in modern drug discovery, as different stereoisomers of a molecule can have vastly different biological activities. The structure of this compound allows for the creation of multiple stereocenters, and its use in stereoselective synthesis is a key area of research.

A significant achievement in this area is the scalable synthesis and separation of all four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, a critical intermediate for S1P1 receptor agonists. acs.orgnih.gov The synthesis starts from a chiral precursor and proceeds through a series of reactions that carefully control the stereochemistry at two centers on the cyclopentane ring. This process allows for the isolation of each of the four possible isomers—(1R,3R), (1S,3S), (1R,3S), and (1S,3R)—in high purity, with greater than 98% enantiomeric excess (ee) and diastereomeric excess (de). acs.orgnih.govacs.orgdntb.gov.ua

The ability to generate these specific stereoisomers is crucial, as it enables the synthesis of enantiomerically pure final drug compounds. For example, the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol specifically requires the (1R,3R) intermediate to achieve the desired therapeutic effect. nih.gov This highlights the role of the this compound framework in directing the stereochemical outcome of a synthetic sequence, leading to advanced, chirally pure intermediates. rsc.orgnih.gov

Table 2: Stereoisomers of a Key Intermediate Derived from this compound

| Intermediate | Stereochemical Descriptor | Purity Achieved | Relevance |

|---|---|---|---|

| Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate | (1R,3R) | >98% ee, >98% de | Precursor to specific S1P1 agonist acs.orgnih.gov |

| Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate | (1S,3S) | >98% ee, >98% de | Enantiomer for comparative studies acs.orgdntb.gov.ua |

| Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate | (1R,3S) | >98% ee, >98% de | Diastereomer for SAR studies acs.org |

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. organic-chemistry.orgmdpi.comrug.nl These processes are valued for their atom economy, reduced waste, and ability to rapidly generate molecular complexity. The functional groups present in this compound make it a promising candidate for such reactions.

While specific examples detailing the use of this compound in MCRs are not extensively documented, the reactivity of the cyclopentanone moiety is well-established in this context. Cyclic ketones are known to participate in a variety of MCRs, including the Biginelli, Hantzsch, and Mannich reactions, which are cornerstones of heterocyclic synthesis. organic-chemistry.orgmdpi.com For instance, a three-component cascade reaction involving cyclohexanones has been developed to access complex tetrahydroindoles. rsc.org It is highly plausible that this compound could be employed in similar transformations.

Furthermore, transition metal-free cascade reactions have been reported for other 3-substituted cyclopentanones, leading to the synthesis of meta-substituted anilines through a ring-opening and recyclization sequence. nih.gov In one reported four-component reaction, cyclic ketones react with an amino alcohol, formaldehyde, and an alkyne to produce complex spirocyclic structures, although simple cyclopentanone was found to be less reactive under the tested conditions. mdpi.com The presence of the bromophenyl group in this compound also opens up possibilities for palladium-catalyzed cascade reactions, where an initial cross-coupling event could be followed by an intramolecular cyclization, further expanding its synthetic utility. researchgate.netyoutube.com The development of cascade and multicomponent reactions involving this building block remains a promising area for future research. nih.govrsc.orgmdpi.com

Q & A

Q. Q: What are the key spectroscopic methods to confirm the structural integrity of 3-(4-bromophenyl)cyclopentanone derivatives?

A:

- Methodology :

- NMR Spectroscopy : Use and NMR to identify aromatic protons (e.g., doublets at δ 7.59 and 7.45 ppm for bromophenyl groups) and cyclopentanone carbonyl signals (δ ~191 ppm). -NMR can confirm methylene groups (e.g., δ 2.91 ppm for CH) and olefinic protons (δ 6.63 ppm) in conjugated systems .

- IR Spectroscopy : Detect carbonyl stretching (~1687 cm) and alkyne vibrations (~2183 cm) to validate cyclopentanone and substituent groups .

- Elemental Analysis : Verify purity by comparing experimental vs. calculated C/H/Br ratios (e.g., C: 59.26%, H: 3.03%) .

Advanced Synthesis: Mechanistic Insights

Q. Q: How do non-covalent Br···Br interactions influence the crystallization of this compound-derived peroxides?

A:

- Methodology :

- Synthetic Route : React 4-bromobenzamidrazone with cyclopentanone to form peroxides (e.g., 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole). Monitor precipitation of pale-yellow crystals during the reaction .

- Crystallographic Analysis : Use single-crystal X-ray diffraction (refined via SHELXL) to identify Type I halogen···halogen contacts (Br···Br distance ~3.5 Å). These interactions contribute ~2.2–2.5 kcal/mol stabilization energy .

- Computational Validation : Perform QTAIM and ωB97XD/x2c-TZVPPall calculations to confirm the weak but stabilizing role of Br···Br contacts in crystal packing .

Data Contradictions in Structural Assignments

Q. Q: How can researchers resolve discrepancies in assigning substituent positions in bromophenyl-cyclopentanone derivatives?

A:

- Methodology :

- X-ray Crystallography : Resolve ambiguity by determining precise bond angles and distances (e.g., distinguishing para- vs. meta-substitution on the phenyl ring) .

- NOESY/ROESY NMR : Detect spatial proximity between protons on the cyclopentanone ring and bromophenyl groups to confirm substitution patterns .

- DFT Simulations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structural hypotheses .

Advanced Applications in Supramolecular Chemistry

Q. Q: Can halogen bonding in this compound derivatives stabilize reactive intermediates?

A:

- Methodology :

- Design Principles : Synthesize derivatives with electron-deficient bromine atoms to enhance halogen bonding (e.g., peroxides or triazoles) .

- Thermal Analysis : Use DSC/TGA to assess stability improvements in crystalline vs. amorphous phases.

- Catalytic Screening : Test the role of Br···Br interactions in stabilizing intermediates during oxidation or cycloaddition reactions .

Computational Modeling of Reactivity

Q. Q: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

A:

- Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using bromophenyl as the leaving group. Optimize geometry at the B3LYP/6-31G(d) level .

- NBO Analysis : Evaluate electron density at the Br-C bond to predict cleavage propensity.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation .

Biological Metabolite Identification

Q. Q: How can researchers track metabolites of this compound in biological systems?

A:

- Methodology :

- Radiolabeling : Incubate -labeled compounds with cell cultures (e.g., human embryonic lung cells) and use HPLC-MS to identify metabolites like 3-(4-bromophenyl)-1-methylurea .

- Enzymatic Assays : Test cytochrome P450 isoforms for oxidative demethylation or hydroxylation pathways.

- Fragmentation Patterns : Compare MS/MS spectra of metabolites with synthetic standards for unambiguous identification .

Challenges in Crystallography

Q. Q: What refinements in SHELXL are critical for resolving disordered structures in bromophenyl-cyclopentanone crystals?

A:

- Methodology :

- Disorder Modeling : Use PART and SUMP instructions to handle overlapping electron density for bromine atoms or flexible substituents .

- Anisotropic Refinement : Apply ADPs to bromine atoms to account for thermal motion artifacts.

- Validation Tools : Employ CHECKCIF/PLATON to flag geometric outliers (e.g., bond-length mismatches) post-refinement .

Synthetic Derivatives for Material Science

Q. Q: How can this compound be functionalized for optoelectronic applications?

A:

- Methodology :

- Sonogashira Coupling : Attach alkynyl groups to the bromophenyl moiety using Pd(PPh)/CuI catalysis .

- Photophysical Testing : Measure absorbance/emission spectra of derivatives (e.g., 2,5-bis(alkynyl)cyclopentanones) to assess π-conjugation effects .

- Thin-Film Fabrication : Spin-coat derivatives on ITO substrates and evaluate charge mobility via OFET or OLED device testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.